molecular formula C24H28N6O B10939826 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939826
M. Wt: 416.5 g/mol
InChI Key: QSDDQBSRGJNWSS-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole and pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoester or an α,β-unsaturated carbonyl compound.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled together using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the pyrazolo[3,4-b]pyridine core.

    Functional Group Modifications:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using automated synthesis and purification techniques.

Chemical Reactions Analysis

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for targeting specific enzymes or receptors in the body.

    Biological Research: It is used in studies to understand the biological pathways and mechanisms involved in various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-ETHYL-3-METHYL-4-PHENYL-1H-PYRAZOLE: This compound has a similar pyrazole ring but lacks the pyridine ring and additional functional groups.

    6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a similar pyrazolo[3,4-b]pyridine core but lacks the ethyl and phenyl groups.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-6-29-13-12-19(27-29)15-28(5)24(31)20-14-21(18-10-8-16(3)9-11-18)25-23-22(20)17(4)26-30(23)7-2/h8-14H,6-7,15H2,1-5H3

InChI Key

QSDDQBSRGJNWSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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